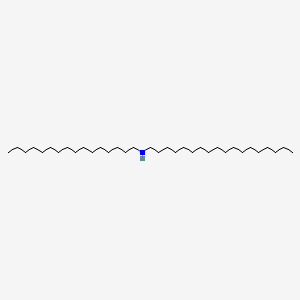
Propan-2-yl 4-chloro-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C7H9ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-oxobut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-chloro-4-oxobut-2-enoic acid and isopropanol.
Reduction: Propan-2-yl 4-chloro-4-hydroxybut-2-enoate.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propan-2-yl 4-chloro-4-oxobut-2-enoate exerts its effects involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester and carbonyl groups can undergo hydrolysis and reduction, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 4-chloro-4-oxobut-2-enoate: Similar structure but with an ethyl ester group.
Butyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a butyl ester group.
Uniqueness
Propan-2-yl 4-chloro-4-oxobut-2-enoate is unique due to its isopropyl ester group, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl group can affect the compound’s behavior in chemical reactions, making it distinct from its methyl, ethyl, and butyl counterparts.
Eigenschaften
CAS-Nummer |
41777-94-0 |
|---|---|
Molekularformel |
C7H9ClO3 |
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
propan-2-yl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClO3/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
OOLGYGCHYSUIIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


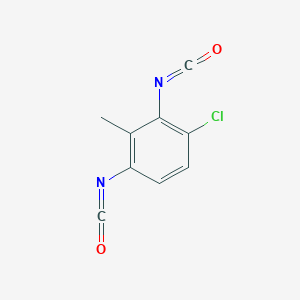
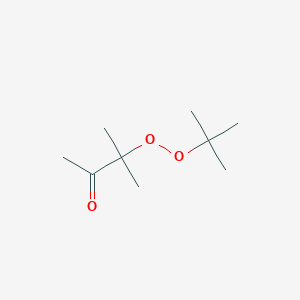

![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
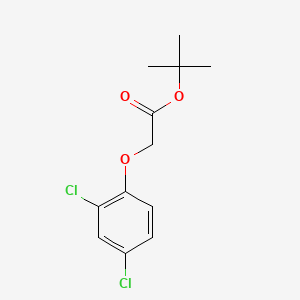
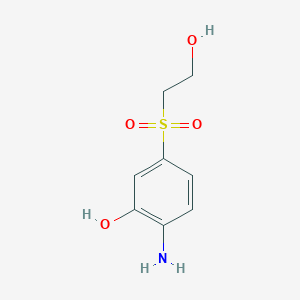
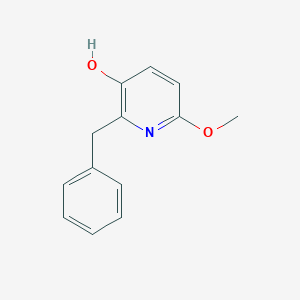
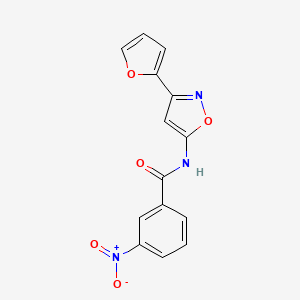


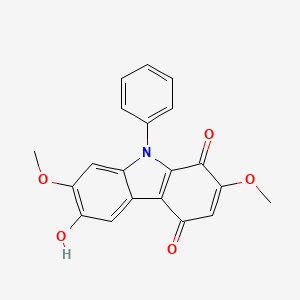
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
